Ethyl 3-(4-acetylphenoxy)propanoate
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Overview
Description
Ethyl 3-(4-acetylphenoxy)propanoate is an organic compound with the molecular formula C13H16O4. It is characterized by an ethyl ester group attached to a 3-(4-acetylphenoxy)propanoic acid structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3-(4-acetylphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Phenol Derivative Synthesis: Another method involves the reaction of 4-acetylphenol with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group, resulting in different chemical properties.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require strong electrophiles or nucleophiles and may be facilitated by catalysts like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and phenols.
Substitution Products: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-(4-acetylphenoxy)propanoate is widely used in scientific research due to its versatile chemical properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(4-acetylphenoxy)propanoate exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are typically specific to the end product and the biological system .
Comparison with Similar Compounds
Ethyl 3-(4-acetylphenoxy)propanoate is unique due to its specific structural features and reactivity. Similar compounds include:
Ethyl 3-(4-methoxyphenoxy)propanoate: Similar structure but with a methoxy group instead of an acetyl group.
Ethyl 3-(4-nitrophenoxy)propanoate: Contains a nitro group on the aromatic ring.
Ethyl 3-(4-hydroxyphenoxy)propanoate: Features a hydroxyl group on the aromatic ring.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 3-(4-acetylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(15)8-9-17-12-6-4-11(5-7-12)10(2)14/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGQWJIXCXLVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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